{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine
Overview
Description
{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the trifluoromethyl group imparts distinct chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazides with nitriles in the presence of a suitable catalyst can yield the oxadiazole ring . The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents like trifluoromethyl phenyl sulfone under visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group that influences serotonin reuptake.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group that inhibits COX-2 enzyme.
Uniqueness
{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine is unique due to its oxadiazole ring combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination is less common compared to other trifluoromethyl-containing compounds, making it a valuable subject for further research and development .
Properties
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-6(2-4-7)9-15-8(5-14)17-16-9/h1-4H,5,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGZXHICGSIMHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101187103 | |
Record name | 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101187103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944905-96-8 | |
Record name | 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944905-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101187103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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